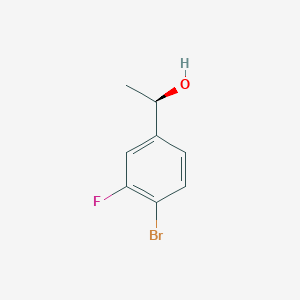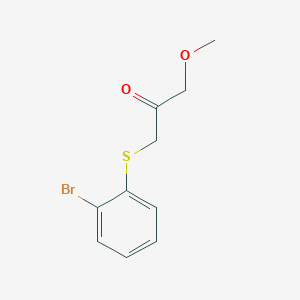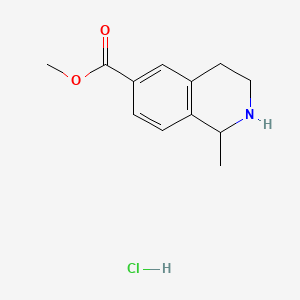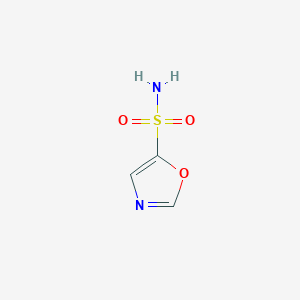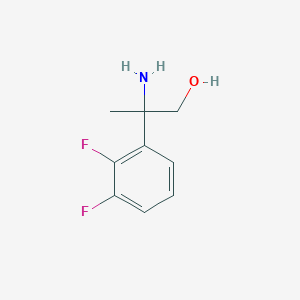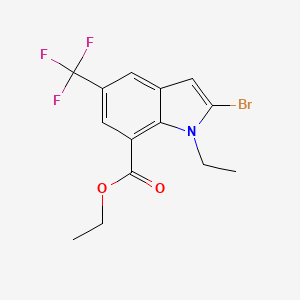
2,3-dihydroxybutanedioic acid; 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chloro-substituted aniline derivative with a tetrahydroisoquinoline moiety and a carboxy-dihydroxypropanoate group, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate typically involves multiple steps, including the formation of the aniline derivative, the introduction of the tetrahydroisoquinoline moiety, and the attachment of the carboxy-dihydroxypropanoate group. Common synthetic routes may include:
Nitration and Reduction: Starting with a chloro-substituted benzene, nitration followed by reduction can yield the corresponding aniline derivative.
Methylation: The aniline derivative can be methylated using methyl iodide or dimethyl sulfate under basic conditions.
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, where the aniline derivative reacts with an aldehyde in the presence of an acid catalyst.
Attachment of Carboxy-Dihydroxypropanoate: The final step involves the esterification or amidation of the intermediate with a suitable carboxy-dihydroxypropanoate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe for studying biological pathways and interactions, particularly those involving amine and carboxylate groups.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s amine and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the chloro and tetrahydroisoquinoline moieties may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-methyl-2-pyridinecarboxamide: A structurally related compound with a pyridine ring instead of the tetrahydroisoquinoline moiety.
4-hydroxy-2-quinolones: Compounds with a quinolone core that share some structural similarities and biological activities.
Uniqueness
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H23ClN2O6 |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H17ClN2.C4H6O6/c1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
UPQZQNZJGCBLCQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CCN2.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



